molecular formula C10H15NO2 B1146065 Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one CAS No. 143343-85-5

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one

Cat. No. B1146065
M. Wt: 181.2316
InChI Key:
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Description

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one, also known as LY-293,284, is a chemical compound that belongs to the class of quinolizinone derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. The purpose of

Scientific Research Applications

  • Photolysis of related compounds has been studied, leading to the synthesis of complex organic structures, which has implications in synthetic chemistry and pharmaceutical research (Bremner et al., 1994).

  • The compound has been involved in anionic ring-opening reactions of norbornenes fused to heterocycles, contributing to the development of new organic synthesis methods (Hergueta et al., 2004).

  • It has been used in regio- and chemoselective multicomponent protocols for the synthesis of various tricyclic compounds, which are significant in medicinal chemistry (Chebanov et al., 2008).

  • The compound's derivatives have been synthesized and studied for their potential as nonnarcotic analgesics, showing an improved therapeutic ratio (Hori et al., 1985).

  • Studies on the synthesis of this compound and its analogs have provided insights into the structure-activity relationships of potential antineoplastic agents (Popp & Watts, 1978).

  • Its role in the enzymatic synthesis of scaffolds for bioactive indole alkaloids has been explored, indicating its potential in biotechnological applications (Wang et al., 2020).

properties

IUPAC Name

5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMCWSHHDYQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(CC1N3CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one

Citations

For This Compound
1
Citations
JL Rivera-Fonseca, N González-Rivas… - Current Medicinal …, 2021 - ingentaconnect.com
An important group of antiemetic drugs used in the treatment of nausea and vomiting after chemotherapy containing an indole moiety in their structures, working as 5- hydroxytryptamine …
Number of citations: 5 www.ingentaconnect.com

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